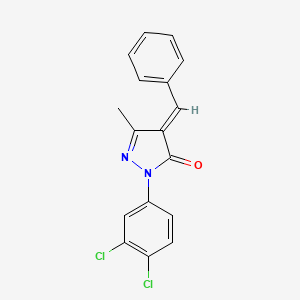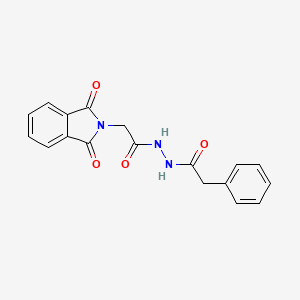![molecular formula C25H21BrN2O5S B11697187 ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a bromobenzylidene moiety, and an acetyloxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzylidene moiety: This is achieved through a condensation reaction with a brominated benzaldehyde derivative.
Acetylation: The acetyloxy group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E)-2-[2-(hydroxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-[2-(methoxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the acetyloxy group, which may impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C25H21BrN2O5S |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)16-8-6-5-7-9-16)23(30)20(34-25)13-17-12-18(26)10-11-19(17)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13+ |
Clé InChI |
MLEBHNZHOZEGNV-DEDYPNTBSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
![(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697117.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11697122.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
![2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide](/img/structure/B11697147.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697148.png)

![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)


